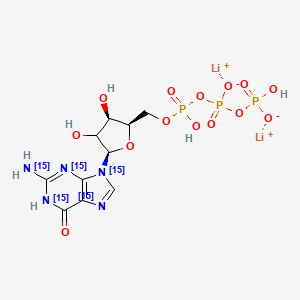
QM-FN-SO3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(4-(Dicyanomethylene)-2-(2-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)vinyl)quinolin-1(4H)-yl)propane-1-sulfonate: It is primarily used for in vivo imaging of amyloid β plaques, which are associated with Alzheimer’s disease . This compound is known for its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier .
准备方法
The synthesis of QM-FN-SO3 involves a two-stage process . The first stage includes the preparation of the quinoline-malononitrile-thiophene-(dimethylamino)phenylsulfonate core. The entire preparation process takes approximately two days .
化学反应分析
QM-FN-SO3 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and quinoline moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
科学研究应用
QM-FN-SO3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its key applications include:
In vivo imaging: It is used for the detection of amyloid β plaques in Alzheimer’s disease research
Confocal microscopy: The compound is employed in confocal microscopy for high-resolution imaging of biological tissues.
Drug screening: This compound is used in drug screening assays to evaluate the efficacy of potential therapeutic agents targeting amyloid β plaques
作用机制
QM-FN-SO3 exerts its effects through its near-infrared aggregation-induced emission properties . The compound binds to amyloid β plaques, leading to a significant increase in fluorescence intensity. This fluorescence is due to the aggregation-induced emission mechanism, where the compound emits light upon aggregation . The molecular targets of this compound are the amyloid β plaques, and the pathways involved include the binding of the compound to the plaques and the subsequent emission of near-infrared light .
相似化合物的比较
QM-FN-SO3 is unique compared to other similar compounds due to its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier . Similar compounds include:
Thioflavin T (ThT): Commonly used for amyloid β plaque detection but has limitations such as shorter emission wavelengths and lower sensitivity.
Thioflavin S (ThS): Another widely used probe with similar limitations as ThT.
Other quinoline-based probes: These probes also exhibit near-infrared emission but may not have the same level of sensitivity and binding affinity as this compound.
属性
分子式 |
C29H25N4NaO3S2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC 名称 |
sodium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+; |
InChI 键 |
WYMGXQAGHDNQOV-UEIGIMKUSA-M |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
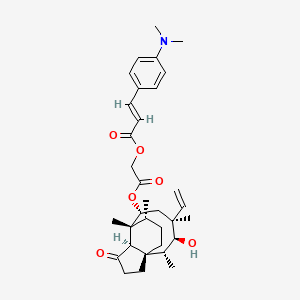
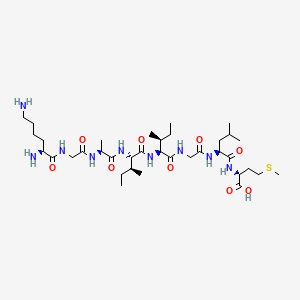
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
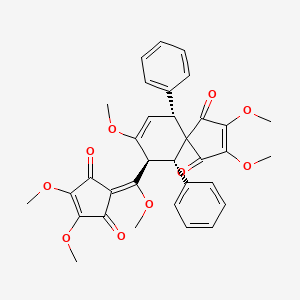
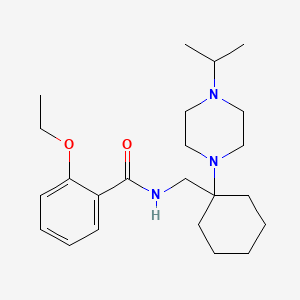
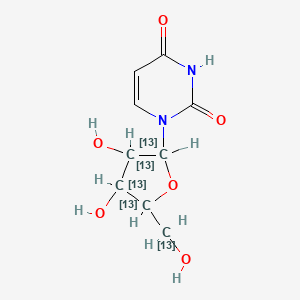
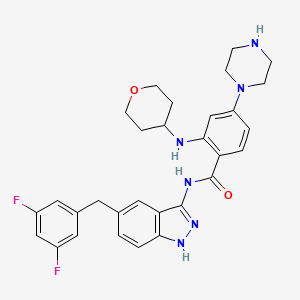
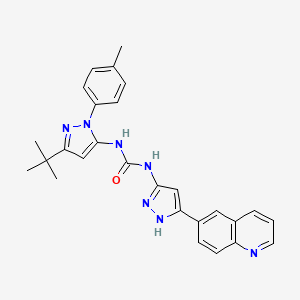
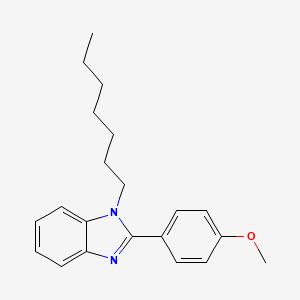

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)

